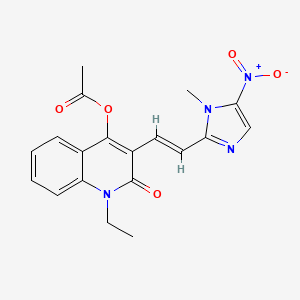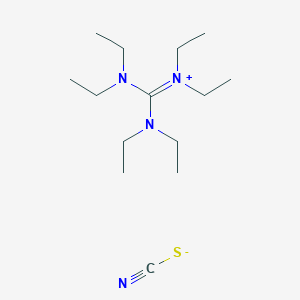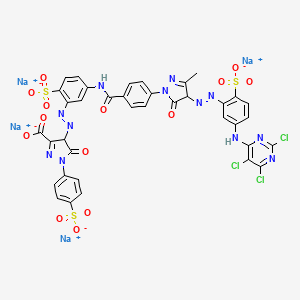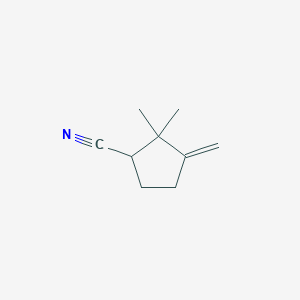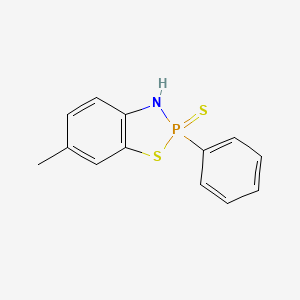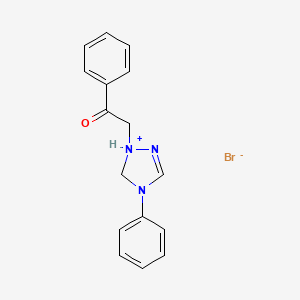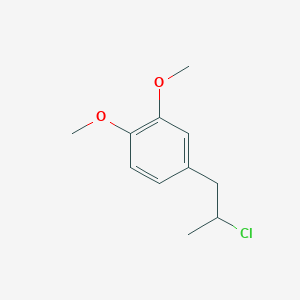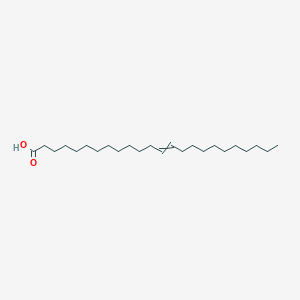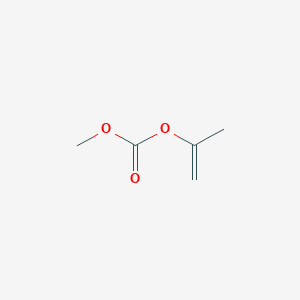
Methyl prop-1-en-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl prop-1-en-2-yl carbonate is an organic compound with the molecular formula C5H8O3 It is a carbonate ester derived from the reaction of methanol and prop-1-en-2-yl carbonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl prop-1-en-2-yl carbonate can be synthesized through the reaction of methanol with prop-1-en-2-yl carbonate under acidic or basic conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl prop-1-en-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and alcohols.
Reduction: Reduction reactions can convert the carbonate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ethers, and other carbonate derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl prop-1-en-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which methyl prop-1-en-2-yl carbonate exerts its effects involves the interaction of its carbonate group with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl prop-1-en-2-yl carbonate
- Propyl prop-1-en-2-yl carbonate
- Butyl prop-1-en-2-yl carbonate
Uniqueness
Methyl prop-1-en-2-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its small molecular size and the presence of the carbonate group make it a versatile intermediate in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential.
Eigenschaften
CAS-Nummer |
70867-35-5 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methyl prop-1-en-2-yl carbonate |
InChI |
InChI=1S/C5H8O3/c1-4(2)8-5(6)7-3/h1H2,2-3H3 |
InChI-Schlüssel |
SFIYEZRUWWEQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


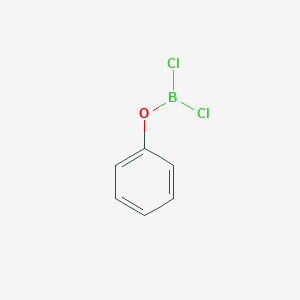
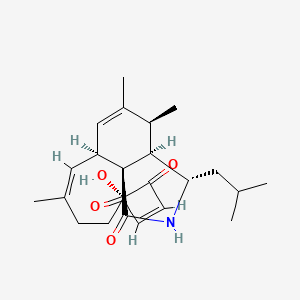
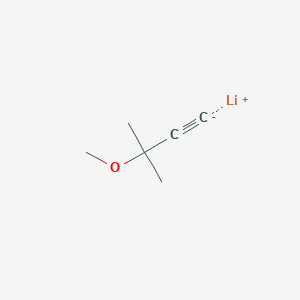
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
